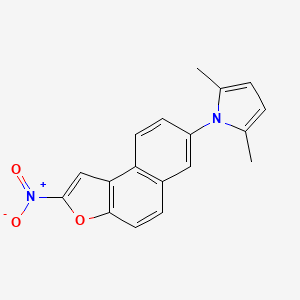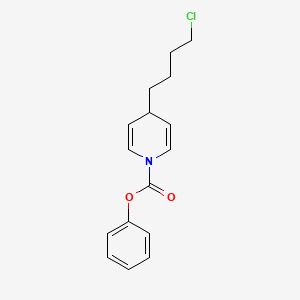
Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a phenyl group, a chlorobutyl chain, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate typically involves the reaction of 4-(4-chlorobutyl)pyridine with phenyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually heated to facilitate the formation of the ester bond between the phenyl group and the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the chlorobutyl chain or the pyridine ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce azido or cyano derivatives.
Aplicaciones Científicas De Investigación
Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate involves its interaction with molecular targets such as receptors or enzymes. The phenyl group and the pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the chlorobutyl chain can form hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate can be compared with other pyridine derivatives such as:
4-(4-chlorobutyl)pyridine: Lacks the phenyl ester group, which may affect its binding affinity and specificity.
Phenyl 4-(4-hydroxybutyl)pyridine-1(4H)-carboxylate: Contains a hydroxyl group instead of a chlorine atom, which can alter its reactivity and biological activity.
Phenyl 4-(4-aminobutyl)pyridine-1(4H)-carboxylate: The presence of an amino group can introduce different hydrogen bonding interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
112403-40-4 |
|---|---|
Fórmula molecular |
C16H18ClNO2 |
Peso molecular |
291.77 g/mol |
Nombre IUPAC |
phenyl 4-(4-chlorobutyl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H18ClNO2/c17-11-5-4-6-14-9-12-18(13-10-14)16(19)20-15-7-2-1-3-8-15/h1-3,7-10,12-14H,4-6,11H2 |
Clave InChI |
PVVUNWXZUSPULF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)N2C=CC(C=C2)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


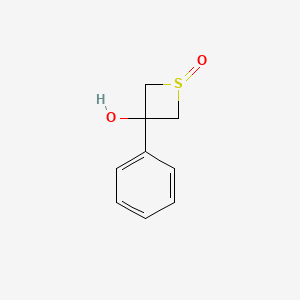
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
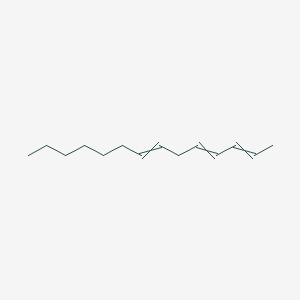



![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
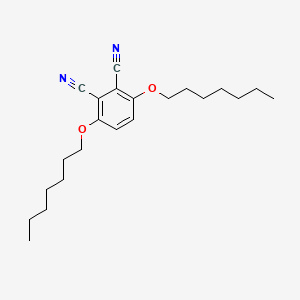
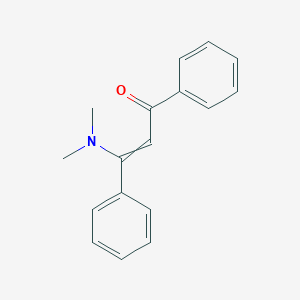

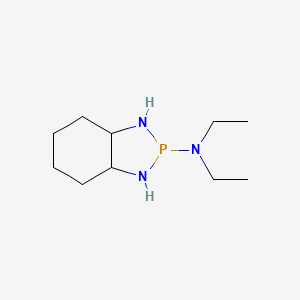
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
